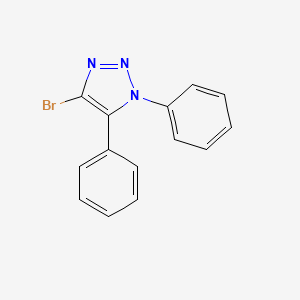

4-Bromo-1,5-diphenyl-1H-1,2,3-triazole

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

4-bromo-1,5-diphenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3/c15-14-13(11-7-3-1-4-8-11)18(17-16-14)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJLIYMHBZORMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Copper-Catalyzed [3+2] Cycloaddition with Subsequent Bromination

- Starting from diphenyl-substituted alkynes and organic azides, copper-catalyzed [3+2] cycloaddition can produce 1,5-diphenyl-1,2,3-triazole cores.

- Subsequent electrophilic bromination at the 4-position of the triazole ring can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

- This two-step sequence allows regioselective introduction of the bromine substituent at C-4, yielding this compound.

One-Pot Multi-Component Reactions

- Multi-component reactions involving alkynes, azides, and bromine sources or brominated precursors can directly furnish 4-bromo-substituted triazoles.

- For example, copper-catalyzed three-component reactions with alkynes, trimethylsilyl azide, and brominated ketones or ethers have been reported to yield 4-substituted triazoles with high regioselectivity and yields (~86%).

Halogen Exchange on Preformed Triazoles

- Halogen exchange reactions on 4-iodo- or 4-chloro-1,5-diphenyl-1,2,3-triazoles can be performed to obtain the corresponding 4-bromo derivatives.

- For instance, 4-iodo-5-phenyl-2H-1,2,3-triazole derivatives have been synthesized and then subjected to nucleophilic substitution or halogen exchange under mild conditions.

Experimental Data and Reaction Conditions

| Method | Catalyst/Oxidant | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cu-catalyzed [3+2] cycloaddition + bromination | Cu(I) salts, NBS | 25–80 °C | tert-butanol, ether | 80–90 | High regioselectivity, functional group tolerance |

| Three-component reaction (alkyne, TMSN3, brominated ketone) | CuCl, TBPB (oxidant) | 80 °C | Ether | 86 | Selective 1,4- and 2,4-disubstituted triazoles |

| Halogen exchange on 4-iodo-triazole | NaH, SEMCl (for protection) | 0 °C to RT | THF | Moderate | Protection/deprotection steps required |

| Metal-free oxidative cyclization | Iodine, TBPB | Room temp | Various | 75–92 | Mild conditions, no metal catalyst needed |

Mechanistic Insights

- The copper-catalyzed [3+2] cycloaddition proceeds via formation of copper-acetylide intermediate, which reacts with the organic azide to form a metallacycle intermediate. Subsequent cyclization and protonation yield the triazole ring.

- Bromination at the 4-position likely occurs via electrophilic aromatic substitution facilitated by the electron-rich triazole ring.

- In multi-component reactions, the regioselectivity is controlled by catalyst loading and reaction conditions, allowing selective formation of 4-substituted triazoles.

- Halogen exchange mechanisms involve nucleophilic displacement or metal-mediated halogen-metal exchange on preformed halogenated triazoles.

Summary and Recommendations

The preparation of this compound is best achieved through:

- Copper-catalyzed azide-alkyne cycloaddition to form the 1,5-diphenyl-1,2,3-triazole core.

- Electrophilic bromination at the 4-position using NBS or similar brominating agents.

- Alternatively, multi-component reactions involving brominated substrates under copper catalysis provide efficient one-pot synthesis.

- Protection strategies and halogen exchange reactions offer further synthetic flexibility.

These methods provide high yields, good regioselectivity, and functional group tolerance, making them suitable for laboratory and potentially industrial synthesis of this compound.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-1,5-diphenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The phenyl groups can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield derivatives with various functional groups, enhancing the compound’s versatility.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, 4-Bromo-1,5-diphenyl-1H-1,2,3-triazole serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to novel compounds with tailored properties.

Biology

The compound has garnered interest for its potential biological activities:

- Antimicrobial Properties : Studies have indicated that triazole derivatives exhibit antimicrobial effects against various pathogens. Research into its structure-activity relationship has shown promise in developing new antimicrobial agents .

- Anticancer Activity : There is ongoing research exploring its anticancer properties. The triazole ring has been linked to various mechanisms that inhibit cancer cell proliferation .

Medicine

This compound is being investigated as a scaffold for drug development. Its structural features may enhance binding affinity to biological targets, making it a candidate for designing new therapeutic agents. For example, derivatives of this compound are being evaluated for their efficacy against diseases like African trypanosomiasis and malaria .

Industry

In industrial applications, this compound is utilized in developing advanced materials such as polymers and dyes. Its unique chemical properties allow it to be incorporated into materials that require specific thermal or optical characteristics.

Case Study 1: Antimicrobial Activity

A study investigated several triazole derivatives for their antimicrobial efficacy. Among them, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the bromine substituent in enhancing antimicrobial potency .

Case Study 2: Anticancer Research

Research focused on the anticancer potential of triazole derivatives led to the discovery that some compounds exhibited cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction through specific signaling pathways influenced by the triazole structure .

Mecanismo De Acción

The mechanism of action of 4-Bromo-1,5-diphenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromine and phenyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Other Halogens

4-Chloro-1,5-diphenyl-1H-1,2,3-triazole

- Key Difference : Chlorine (Cl) replaces bromine (Br).

- Impact: Intermolecular Interactions: Bromine’s larger atomic radius (1.85 Å vs. Electron Withdrawal: Br is less electronegative than Cl, leading to subtle differences in electronic distribution and reactivity .

1,5-Diphenyl-1H-1,2,3-triazole (Non-halogenated)

- Key Difference : Absence of bromine.

- Impact: Reduced Molecular Weight: 267.29 g/mol vs. 300.16 g/mol for the brominated analog. Biological Activity: Non-brominated triazoles exhibit antiviral and anticancer properties, but bromination may enhance potency due to increased lipophilicity and target engagement .

Substituent Effects: Phenyl vs. Methyl Groups

4-Bromo-1,5-dimethyl-1H-1,2,3-triazole

Mechanistic Insights :

Physicochemical Properties

Actividad Biológica

4-Bromo-1,5-diphenyl-1H-1,2,3-triazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies from recent research.

This compound is characterized by a bromine atom at the 4th position and phenyl groups at the 1st and 5th positions of the triazole ring. The synthesis typically involves cyclization reactions using precursors such as 4-bromoaniline and phenylacetylene in the presence of a copper catalyst under conditions like dimethylformamide (DMF) at elevated temperatures (80°C to 120°C) .

Table 1: Synthesis Conditions for this compound

| Reactants | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 4-bromoaniline + phenylacetylene | Copper | DMF | 80°C - 120°C | Variable |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The triazole ring can modulate enzyme activity or disrupt cellular processes. The presence of bromine and phenyl groups enhances binding affinity and specificity .

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown inhibitory effects against various pathogens including Fusarium wilt and Colletotrichum gloeosporioides .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Method of Assessment | Inhibition Results |

|---|---|---|

| Fusarium Wilt (race 4) | Mycelium growth rate test | Significant inhibition |

| Colletotrichum gloeosporioides Penz. | Mycelium growth rate test | Significant inhibition |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies indicated that it could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Recent case studies have explored the therapeutic potential of triazoles in drug development:

- Antiprotozoal Activity : A study evaluated the effectiveness of derivatives related to triazoles against Trypanosoma brucei and Leishmania donovani, indicating that modifications in the triazole structure can enhance antiprotozoal activity .

- Antibacterial Activity : Another research highlighted the antibacterial efficacy against Gram-positive and Gram-negative bacteria. Compounds derived from triazoles exhibited potent activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. What are the standard synthetic routes for 4-Bromo-1,5-diphenyl-1H-1,2,3-triazole?

The compound is typically synthesized via Cu(I)-catalyzed 1,3-dipolar cycloaddition (click chemistry) between phenylacetylene and an azide precursor, followed by regioselective bromination. For example:

- Step 1 : Cycloaddition of phenylacetylene and phenyl azide yields 1,5-diphenyl-1H-1,2,3-triazole .

- Step 2 : Bromination using N-bromosuccinimide (NBS) in CCl₄ under reflux with benzoyl peroxide introduces the bromine substituent at the 4-position . Key considerations: Monitor reaction progress via TLC and optimize stoichiometry to avoid over-bromination.

Q. How can the structure of this compound be confirmed?

Use a combination of:

- NMR spectroscopy : Distinct ¹H/¹³C signals for the triazole ring (δ ~7.5-8.5 ppm for aromatic protons) and bromine-induced deshielding.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to bromine (¹⁵% ⁸¹Br contribution) .

- Elemental analysis : Validate C, H, N, and Br content within ±0.3% error .

Q. What safety precautions are necessary when handling this compound?

- Storage : Keep in a dry, ventilated environment at 2–8°C, protected from light .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Brominated triazoles may release toxic fumes (HBr) under decomposition .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination of 1,5-diphenyl-1H-1,2,3-triazole?

Regioselectivity at the 4-position is influenced by:

- Electronic effects : The electron-rich triazole ring directs bromine to the most nucleophilic position. Computational studies (DFT) predict charge distribution .

- Catalytic systems : Use radical initiators (e.g., benzoyl peroxide) to stabilize bromine radicals and favor 4-substitution .

- Solvent polarity : Non-polar solvents (CCl₄) minimize side reactions .

Q. What crystallographic challenges arise in characterizing this compound?

- Crystal packing : Bulky bromine and phenyl groups create steric hindrance, leading to pseudo-symmetry or twinning. Use SHELXL for refinement and ORTEP for visualizing anisotropic displacement ellipsoids .

- Hydrogen bonding : Weak C–H⋯N/O interactions dominate packing. Analyze via Mercury software to identify non-covalent interactions critical for stability .

Q. How do structural modifications impact biological activity?

- Bromine’s role : Enhances lipophilicity and membrane permeability. Compare IC₅₀ values against non-brominated analogs in antimicrobial assays .

- Phenyl substituents : π-Stacking interactions with protein targets (e.g., kinases) improve binding affinity. Conduct molecular docking studies with AutoDock Vina .

Q. What analytical methods resolve contradictions in reported bioactivity data?

- Reproducibility : Standardize assay conditions (e.g., cell lines, incubation times).

- Metabolite profiling : Use LC-MS to identify degradation products that may alter activity .

- SAR studies : Systematically vary substituents (e.g., 4-fluoro vs. 4-bromo) to isolate pharmacophoric groups .

Q. How can synthetic yields be optimized for large-scale applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.